Antibacterial agent 136
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 136 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections by inhibiting bacterial growth and proliferation. This compound is particularly effective against drug-resistant bacterial strains, making it a valuable asset in the fight against antibiotic-resistant infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 136 involves a multi-step process that includes the formation of key intermediates through various chemical reactions The initial step typically involves the condensation of specific aromatic amines with aldehydes under acidic conditions to form Schiff bases These Schiff bases are then subjected to cyclization reactions using suitable catalysts to form the core structure of this compound
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results. Advanced purification techniques, including recrystallization and chromatography, are employed to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 136 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents that may enhance or reduce antibacterial activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides with altered antibacterial properties, while substitution reactions can produce derivatives with enhanced activity against specific bacterial strains.
Scientific Research Applications
Antibacterial Agent 136 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: The compound is employed in microbiological studies to investigate its effects on various bacterial species and to understand resistance mechanisms.
Medicine: this compound is explored for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: The compound is used in the development of antibacterial coatings and materials for medical devices, textiles, and other applications where bacterial contamination is a concern.
Mechanism of Action
The mechanism of action of Antibacterial Agent 136 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.
Comparison with Similar Compounds
Penicillin: Like Antibacterial Agent 136, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Ciprofloxacin: This compound inhibits bacterial DNA gyrase, a different target compared to this compound.
Vancomycin: Vancomycin also targets cell wall synthesis but binds to different sites on the peptidoglycan precursors.
Uniqueness: this compound is unique in its ability to target multiple bacterial processes simultaneously, making it highly effective against drug-resistant strains
Properties
Molecular Formula |
C23H19N3O5 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]-3-phenoxybenzamide |
InChI |
InChI=1S/C23H19N3O5/c1-15-13-17(26-23(28)31-22(25-26)29-2)11-12-20(15)24-21(27)16-7-6-10-19(14-16)30-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,27) |
InChI Key |
OYDQXHIQTNQIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.